2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC18374143

Molecular Formula: C12H14BBrN2O5

Molecular Weight: 356.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BBrN2O5 |

|---|---|

| Molecular Weight | 356.97 g/mol |

| IUPAC Name | 2-(5-bromo-2-ethoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

| Standard InChI | InChI=1S/C12H14BBrN2O5/c1-3-19-12-9(4-8(14)5-15-12)13-20-10(17)6-16(2)7-11(18)21-13/h4-5H,3,6-7H2,1-2H3 |

| Standard InChI Key | HCDXJVBLVMZEBD-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2OCC)Br |

Introduction

Structural and Chemical Characterization

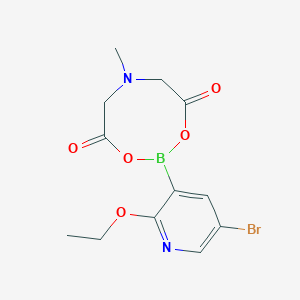

2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₄BBrN₂O₅ and a molecular weight of 356.97 g/mol. The structure features a pyridine ring substituted with a bromine atom at position 5 and an ethoxy group at position 2. The dioxazaborocane moiety, a six-membered ring containing boron, oxygen, and nitrogen atoms, is methyl-substituted at position 6 (Figure 1).

Key Structural Features

-

Pyridine Core: The bromine atom at C5 enhances electrophilic reactivity, while the ethoxy group at C2 contributes to steric and electronic modulation .

-

Dioxazaborocane Ring: The boron atom exhibits a trigonal planar geometry, typical of sp² hybridization, with two oxygen and one nitrogen atom forming the coordination sphere . The methyl group at C6 stabilizes the ring through steric effects .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 356.97 g/mol | |

| Purity | ≥95% | |

| Solubility | Limited in polar solvents | |

| Stability | Air-stable as MIDA boronate |

Synthesis and Purification

The synthesis involves a multi-step protocol leveraging boron-based coupling strategies:

Synthetic Pathway

-

Pyridine Functionalization:

-

Dioxazaborocane Formation:

-

Purification:

Optimization Considerations

-

Temperature: Reactions are conducted at 0–25°C to prevent boronate hydrolysis .

-

Solvent: Anhydrous dichloromethane minimizes side reactions.

Reactivity and Applications

Chemical Reactivity

-

Suzuki-Miyaura Coupling: The MIDA boronate acts as a stable precursor for cross-coupling reactions, enabling aryl-aryl bond formation (Figure 2) .

-

Electrophilic Substitution: The bromine atom facilitates further functionalization (e.g., amination, cyanation) .

Material Science Applications

-

Coordination Polymers: Boron-nitrogen coordination sites enable metal-organic framework (MOF) synthesis .

-

Luminescent Materials: Pyridine-boron complexes emit blue light (λₑₘ: 450 nm) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume